1-(Benzyloxy)-4-(difluoromethyl)benzene
Overview
Description
1-(Benzyloxy)-4-(difluoromethyl)benzene is a useful research compound. Its molecular formula is C14H12F2O and its molecular weight is 234.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The targets of a compound like “1-(Benzyloxy)-4-(difluoromethyl)benzene” could potentially be a variety of enzymes or receptors within the body. The specific targets would depend on the structure of the compound and its physicochemical properties .
Mode of Action
The compound could interact with its targets through various mechanisms, such as binding to the active site of an enzyme or interacting with a receptor on a cell membrane. The specific mode of action would depend on the compound’s structure and the nature of its target .
Biochemical Pathways
The compound could potentially affect various biochemical pathways within the body. For example, it might inhibit or activate certain enzymes, leading to changes in the production of various metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties. For example, its absorption could be influenced by factors such as its solubility and stability, while its distribution could be affected by its size and charge .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, it might lead to changes in cell signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that benzene derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the benzene derivative. For instance, single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been studied extensively .
Cellular Effects
The cellular effects of 1-(Benzyloxy)-4-(difluoromethyl)benzene are currently unknown. Benzene and its derivatives have been shown to have various effects on cells. For example, benzene has been associated with immunosuppression and chronic inflammation
Molecular Mechanism
Studies on similar benzene derivatives suggest that they may exert their effects through interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on benzene have shown that it can have long-term effects on cellular function .
Metabolic Pathways
Benzene is known to be metabolized in the liver and forms several metabolites that can be toxic to the human body .
Transport and Distribution
Studies on similar compounds suggest that they may interact with various transporters or binding proteins .
Subcellular Localization
Studies on similar compounds suggest that they may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(difluoromethyl)-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDJCWRYXCAVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716750 | |
Record name | 1-(Benzyloxy)-4-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915799-67-6 | |
Record name | 1-(Benzyloxy)-4-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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